3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 917614-73-4
VCID: VC20280248
InChI: InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3
SMILES:
Molecular Formula: C18H14N2O4
Molecular Weight: 322.3 g/mol

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

CAS No.: 917614-73-4

Cat. No.: VC20280248

Molecular Formula: C18H14N2O4

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one - 917614-73-4

Specification

CAS No. 917614-73-4
Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
IUPAC Name 3-(1-methylindol-2-yl)-5-nitro-3,4-dihydroisochromen-1-one
Standard InChI InChI=1S/C18H14N2O4/c1-19-14-7-3-2-5-11(14)9-16(19)17-10-13-12(18(21)24-17)6-4-8-15(13)20(22)23/h2-9,17H,10H2,1H3
Standard InChI Key JOJXUIYNNNZFQY-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C3CC4=C(C=CC=C4[N+](=O)[O-])C(=O)O3

Introduction

Molecular Structure and Functional Significance

Core Framework and Substituent Analysis

The compound features a 3,4-dihydro-1H-2-benzopyran-1-one backbone, a partially saturated benzopyran derivative where the pyran ring is reduced at the 3,4-position . This core structure is modified at position 3 with a 1-methyl-1H-indol-2-yl group and at position 5 with a nitro (-NO₂) substituent. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is methylated at the nitrogen atom, enhancing its electron-donating capacity and steric bulk . The nitro group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Structural Features

PositionSubstituentElectronic EffectStereochemical Impact
31-Methyl-1H-indol-2-ylElectron-donating (indole)Planar arrangement due to conjugation
5Nitro (-NO₂)Electron-withdrawingOrtho/para-directing in reactions

Synthetic Pathways and Mechanistic Considerations

Retrosynthetic Analysis

The synthesis of 3-(1-Methyl-1H-indol-2-yl)-5-nitro-3,4-dihydro-1H-2-benzopyran-1-one may involve sequential functionalization of the benzopyranone core. A plausible route includes:

  • Friedel-Crafts Acylation: Introduction of the indole moiety via electrophilic substitution, leveraging aluminum chloride (AlCl₃) as a Lewis acid .

  • Nitro Group Installation: Nitration using a mixed acid (HNO₃/H₂SO₄) at position 5, guided by the directing effects of existing substituents.

  • Methylation: Quaternization of the indole nitrogen using methyl iodide (CH₃I) under basic conditions .

Fischer Indole Cyclization

An alternative approach involves Fischer indole synthesis, where a hydrazone intermediate derived from a ketone precursor undergoes acid-catalyzed cyclization. For example, 1-[4-(benzoyl)phenyl]propan-1-one could be converted to a hydrazone, followed by cyclization with boron trifluoride etherate (BF₃·OEt₂) to form the indole ring . Adapting this method, the benzopyranone core might serve as the ketone substrate for hydrazone formation.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsKey Intermediate
1AlCl₃, CH₂Cl₂, 0–5°C5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one
2HNO₃/H₂SO₄, 50°C5-Nitro derivative
3Phenylhydrazine, BF₃·OEt₂, ΔHydrazone intermediate
4CH₃I, K₂CO₃, DMFN-Methylated indole product

Physicochemical Properties

Thermal and Solubility Characteristics

Based on analogs such as 3,4-dihydro-1H-2-benzopyran-1-one (melting point: 37–39°C, boiling point: 160°C at 11 mmHg) , the nitro and indole substituents are expected to elevate the melting point due to increased polarity and molecular symmetry. The compound is likely sparingly soluble in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, DMF).

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy:

    • Strong absorption at ~1650 cm⁻¹ (C=O stretch of benzopyranone) .

    • N-H stretch of indole at ~3300 cm⁻¹ .

    • NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR:

      • Indole protons: δ 6.5–7.7 (multiplet, aromatic H) .

      • Methyl group: δ 3.2–3.5 (singlet, N-CH₃) .

      • Dihydrobenzopyranone protons: δ 2.8–3.1 (m, CH₂) .

    • ¹³C NMR:

      • Carbonyl carbon: δ ~195 ppm .

      • Nitro-substituted aromatic carbon: δ ~145 ppm.

Table 3: Predicted Spectroscopic Data

SpectrumKey SignalsAssignment
IR1650 cm⁻¹C=O stretch (benzopyranone)
¹H NMRδ 3.3 (s, 3H)N-CH₃ group
¹³C NMRδ 145 ppmNitro-substituted aromatic carbon

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